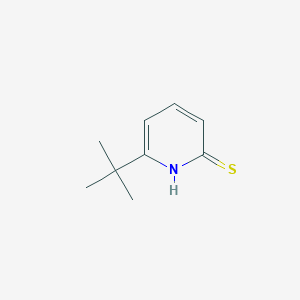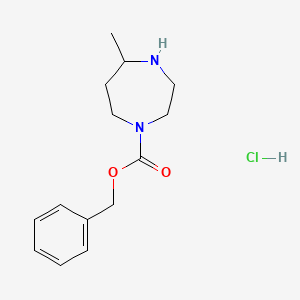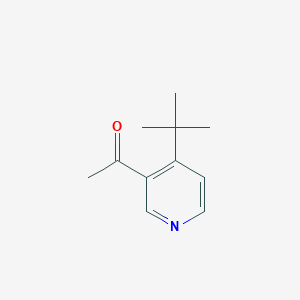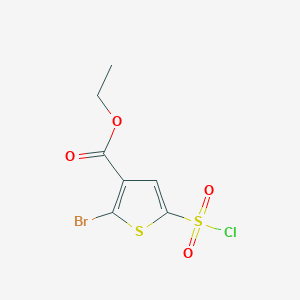
Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate typically involves the bromination and chlorosulfonation of thiophene derivatives. One common method includes the bromination of ethyl thiophene-3-carboxylate followed by chlorosulfonation. The reaction conditions often involve the use of bromine and chlorosulfonic acid under controlled temperatures to ensure the selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and chlorosulfonic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different thiophene derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate involves its interaction with various molecular targets. The bromine and chlorosulfonyl groups allow for selective binding and modification of biological molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-thiophenecarboxylate
- 2-Bromo-5-(chlorosulfonyl)thiophene
- Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate is unique due to the presence of both bromine and chlorosulfonyl groups, which provide distinct reactivity and potential for diverse applications compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C7H6BrClO4S2 |
|---|---|
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
ethyl 2-bromo-5-chlorosulfonylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H6BrClO4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3 |
InChI-Schlüssel |
GOYZGVLSLXAONP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)S(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-](/img/structure/B15248366.png)
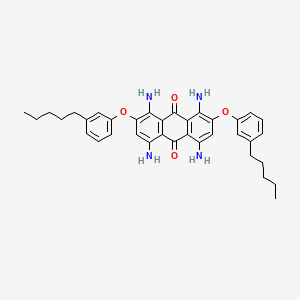
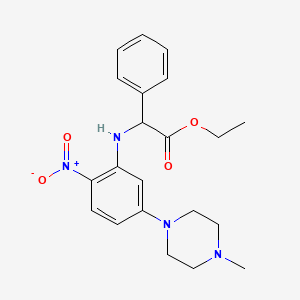
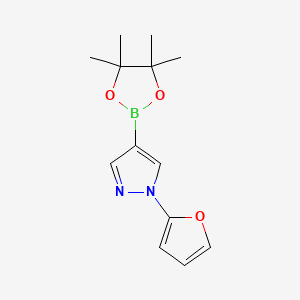
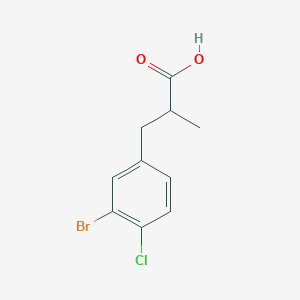
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B15248393.png)
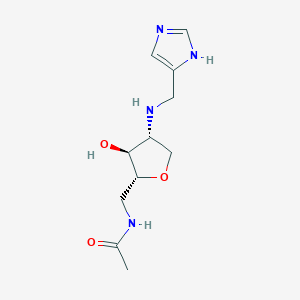
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
